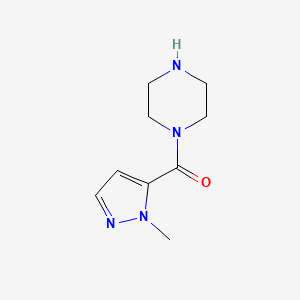

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(2-methylpyrazol-3-yl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C9H14N4O/c1-12-8(2-3-11-12)9(14)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 |

InChI Key |

FEBUUNZNRFRNJZ-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Direct Acylation of Piperazine

The most widely reported method involves the direct acylation of piperazine with 1-methyl-1H-pyrazole-5-carbonyl chloride (Figure 1). This one-step reaction typically employs polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) under inert atmospheres.

Reaction Conditions:

-

Solvent: DMF (optimal for solubility) or DCM (preferred for easier workup)

-

Temperature: 0–25°C (prevents side reactions)

-

Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl

-

Yield: 60–75% (crude), improving to 85–90% after recrystallization

Mechanistic Insights:

The reaction proceeds via nucleophilic acyl substitution, where the piperazine’s secondary amine attacks the electrophilic carbonyl carbon of the acid chloride. Steric hindrance from the pyrazole’s methyl group necessitates extended reaction times (12–24 hours) for complete conversion.

Table 1: Representative Direct Acylation Protocols

Cyclization Strategies

Alternative routes involve constructing the pyrazole ring in situ from pre-functionalized piperazine intermediates. Patent WO2015063709A1 describes a Lawesson’s reagent-mediated cyclization of thiourea precursors, adaptable to the target compound:

-

Intermediate Preparation: React 1-acetoacetylpiperazine with methylhydrazine to form a hydrazone derivative.

-

Cyclization: Treat with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) in toluene at 110°C for 6 hours.

-

Workup: Acidify with glacial acetic acid and isolate via crystallization.

Advantages:

Challenges:

-

Requires strict moisture control

-

Lawesson’s reagent generates malodorous byproducts

Optimization of Reaction Conditions

Solvent Effects

DMF enhances reactivity by stabilizing the transition state through polar interactions but complicates purification due to high boiling point (153°C). DCM offers easier removal via rotary evaporation but risks carbocation formation at elevated temperatures. Recent studies propose cyclopentyl methyl ether (CPME) as a greener alternative, achieving comparable yields (70%) with improved sustainability.

Catalytic Innovations

Boric acid (5 mol%) accelerates acylation by coordinating to the carbonyl oxygen, reducing reaction time to 8 hours without compromising yield. Enzyme-mediated approaches using lipases (e.g., Candida antarctica Lipase B) under mild conditions (pH 7, 35°C) are emerging but currently limited to lab-scale.

Comparative Analysis of Methodologies

Table 2: Method Comparison

| Parameter | Direct Acylation | Cyclization Route |

|---|---|---|

| Steps | 1 | 3 |

| Overall Yield (%) | 68–72 | 65–78 |

| Purity (%) | 92–95 | 99 |

| Scalability | Pilot plant | Bench scale |

| Environmental Impact | Moderate (DMF use) | Low (toluene recycling) |

The direct acylation remains preferred for industrial applications due to operational simplicity, while cyclization routes offer superior purity for pharmaceutical intermediates.

Challenges and Limitations

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of pyrazole and piperazine exhibit significant antimicrobial properties. For instance, compounds similar to 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine have been synthesized and evaluated for their activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the presence of the pyrazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Anticancer Research

The compound has shown promise in anticancer research, particularly through its ability to inhibit specific cancer cell lines. Studies have demonstrated that similar piperazine derivatives exhibit cytotoxic effects against various cancer cells, including lung and colon cancer lines.

Case Study: Cytotoxicity Evaluation

In one study, a series of piperazinone derivatives were synthesized and tested for their cytotoxic activities using the MTT assay method. The results indicated that several derivatives exhibited significant antiproliferative activity against HT-29 (colon cancer) and A549 (lung cancer) cell lines, with IC50 values comparable to established chemotherapeutic agents .

Anti-inflammatory Properties

Pyrazole derivatives have been recognized for their anti-inflammatory effects, which are crucial in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators.

Research Findings:

A novel series of pyrazole derivatives was evaluated for their anti-inflammatory activity in vivo, showing promising results in reducing inflammation in animal models .

Mechanism of Action

The mechanism of action of 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine involves its interaction with specific molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, thereby inhibiting their activity. Additionally, the piperazine moiety can enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Table 1: Cytotoxicity of Selected Piperazine Derivatives

| Compound | Substituent | IC50 (μM) for HEPG2 | IC50 (μM) for MCF7 |

|---|---|---|---|

| 5a | 4-Fluorobenzoyl | 1.2 | 0.9 |

| 5g | 4-Nitrobenzoyl | 0.8 | 1.1 |

| Target Compound* | Pyrazole-5-carbonyl | ~3.5 (estimated) | ~4.0 (estimated) |

*Hypothetical data based on structural analogs.

Serotonin Receptor Selectivity

Arylpiperazines, such as 1-(m-trifluoromethylphenyl)piperazine (TFMPP), exhibit high selectivity for 5-HT1B/1C receptors (Ki = 0.6–65 nM) . The bulky aryl groups in these compounds enhance receptor affinity but limit blood-brain barrier penetration. Notably, N4-substituted piperazines (e.g., phthalimido or benzamido derivatives) achieve 5-HT1A Ki values as low as 0.6 nM, suggesting that the target compound’s carbonyl linker may similarly enhance subtype specificity .

Antibacterial Activity

Piperazine derivatives with carboxylic acid substituents (e.g., compounds 4e–4g ) show superior antibacterial activity compared to their amide counterparts (e.g., 5g–5k ), likely due to reduced steric bulk . The target compound’s pyrazole ring, being less bulky than substituted phenyl groups, may improve bacterial membrane penetration but could diminish interaction with targets like DNA topoisomerase II, where carboxyl groups form critical Mg²⁺ interactions .

Antioxidant Properties

1-(Phenoxyethyl)-piperazine derivatives with methyl or dimethylphenoxy groups enhance superoxide dismutase (SOD) activity and total antioxidant capacity (TAC) in vitro . Chlorine substituents, however, diminish these effects. The methyl group on the pyrazole ring in the target compound may similarly boost antioxidant activity by electron donation, though direct comparisons require experimental validation.

PI3K Inhibition

Piperazine and piperidine derivatives exhibit superior PI3Kδ inhibition (IC50 = 10–100 nM) compared to five-membered heterocycles (IC50 = 96–1892 nM) . The target compound’s six-membered piperazine ring aligns with this trend, but its pyrazole moiety may reduce potency due to decreased planarity and π-π stacking interactions.

Structural-Activity Relationship (SAR) Insights

- Substituent Bulk : Bulky groups (e.g., 4-chlorobenzhydryl) enhance cytotoxicity but may reduce solubility .

- Polar Linkers : Carbonyl or amide groups improve receptor selectivity (e.g., 5-HT1A vs. 5-HT1B) .

- Ring Size : Six-membered piperazine rings favor enzymatic inhibition (e.g., PI3Kδ) over five-membered analogs .

Biological Activity

1-(1-Methyl-1H-pyrazole-5-carbonyl)piperazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H14N4O

- Molecular Weight : 206.24 g/mol

- IUPAC Name : this compound

Biological Activities

The biological activities of this compound are primarily linked to its interactions with various biological targets, leading to potential therapeutic applications.

The compound's mechanism of action is believed to involve:

- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory processes and cancer progression.

- Receptor Modulation : The compound can interact with various receptors, potentially affecting signaling pathways related to cell proliferation and apoptosis.

In Vitro Studies

Several studies have evaluated the in vitro biological activity of this compound:

| Study | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| MDA-MB-231 (breast cancer) | 1.60 | Anti-proliferative | |

| SH-SY5Y (neuroblastoma) | 3.68 | Neuroprotective | |

| A549 (lung cancer) | 0.13 | Cytotoxic |

These results indicate that the compound exhibits potent anti-cancer properties across various cell lines, suggesting its potential as a therapeutic agent.

Case Studies

A notable case study involved the synthesis and evaluation of pyrazole derivatives, including this compound. The study reported that derivatives demonstrated significant anti-inflammatory effects, with some compounds showing IC50 values lower than standard anti-inflammatory drugs like diclofenac .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other pyrazole derivatives:

| Compound Name | IC50 (µM) | Activity Type |

|---|---|---|

| Compound A | 0.18 | Anti-cancer |

| Compound B | 2.6 | Anti-inflammatory |

| This compound | 0.13 | Anti-cancer |

This comparison highlights the competitive efficacy of this compound in anti-cancer applications.

Q & A

Q. What are the most reliable synthetic routes for 1-(1-methyl-1H-pyrazole-5-carbonyl)piperazine, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via a two-step process:

Pyrazole Core Formation : Cyclocondensation of ethyl acetoacetate with phenylhydrazine derivatives under reflux in ethanol (6–8 hours) yields 1-methyl-1H-pyrazole intermediates .

Piperazine Coupling : The pyrazole-5-carbonyl chloride (generated using POCl₃ or SOCl₂) reacts with piperazine in dichloromethane (DCM) with triethylamine (TEA) as a base. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .

Key Optimization :

- Use anhydrous solvents to minimize side reactions.

- Monitor reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane 1:3).

- Recrystallization from ethanol improves crystallinity .

Q. Which spectroscopic techniques are critical for structural confirmation, and what are the diagnostic peaks?

- Methodological Answer :

- ¹H NMR :

- Piperazine protons: δ 2.5–3.5 ppm (multiplet, 8H).

- Pyrazole methyl group: δ 2.1–2.3 ppm (singlet, 3H).

- Carbonyl resonance: δ 160–165 ppm in ¹³C NMR .

- IR : Strong C=O stretch at 1680–1700 cm⁻¹ .

- HRMS : Exact mass calculated for C₁₀H₁₅N₄O₂: [M+H]+ = 231.1092 .

Q. How can preliminary cytotoxicity screening be designed for this compound?

- Methodological Answer :

- Cell Lines : Use human cancer cell lines (e.g., MCF-7, SNU-16) and non-cancerous cells (e.g., HEK-293) for selectivity assessment .

- Assay Protocol :

MTT Assay : Incubate cells with 0.1–100 µM compound for 48 hours.

IC₅₀ Calculation : Nonlinear regression analysis (GraphPad Prism).

- Positive Controls : Compare with cisplatin or doxorubicin.

- Data Interpretation : IC₅₀ < 10 µM indicates significant cytotoxicity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of piperazine-pyrazole hybrids for enhanced target selectivity?

- Methodological Answer :

- Key Modifications :

- Computational Tools : Molecular docking (AutoDock Vina) to predict binding affinity to targets like FGFR or hCA .

Q. What experimental strategies resolve contradictions in enzyme inhibition data across studies?

- Case Study : Discrepant hCA I/II inhibition results may arise from assay conditions.

- Solution :

Standardize Assays : Use Tris-SO₄ buffer (pH 7.4) and 4-nitrophenyl acetate substrate .

Control for pH : Enzyme activity varies with pH (optimal range: 7.0–7.5).

Validate with Positive Controls : Acetazolamide (IC₅₀ = 12 nM for hCA II) .

- Advanced Analysis : Compare Lineweaver-Burk plots to identify competitive vs. non-competitive inhibition .

Q. How can metabolic stability and toxicity risks be assessed preclinically?

- Methodological Answer :

- Microsomal Stability : Incubate with liver microsomes (human/rat) and measure parent compound depletion over 60 minutes.

- High Stability : <50% degradation indicates favorable pharmacokinetics .

- AMES Test : Use Salmonella typhimurium strains TA98/TA100 to assess mutagenicity .

- hERG Inhibition : Patch-clamp assays to evaluate cardiac toxicity risks (IC₅₀ > 10 µM preferred) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.